Kaempferide

Catalog No.
S531556
CAS No.
491-54-3
M.F
C16H12O6
M. Wt
300.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kaempferide

Pain point: Substituting kaempferol for kaempferide in botanical extract standardization causes quantification errors due to co-elution and rapid phase II clearance.

  • HPLC/UHPLC quantification: Kaempferide’s distinct retention time resolves interference from galangin and kaempferol (Alpinia officinarum, propolis).
  • ADME studies: The 4'-O-methyl group confers resistance to glucuronidation, making kaempferide a stable benchmark for CYP2C9 metabolism.
  • Semi-synthesis: The protected 4'-OH enables selective functionalization at 3,5,7 positions, simplifying derivative synthesis.

Sourced as ≥98% pure standard; ships immediately.

CAS Number

491-54-3

Product Name

Kaempferide

IUPAC Name

3,5,7-trihydroxy-2-(4-methoxyphenyl)chromen-4-one

Molecular Formula

C16H12O6

Molecular Weight

300.26 g/mol

InChI

InChI=1S/C16H12O6/c1-21-10-4-2-8(3-5-10)16-15(20)14(19)13-11(18)6-9(17)7-12(13)22-16/h2-7,17-18,20H,1H3

InChI Key

SQFSKOYWJBQGKQ-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

3 5 7-trihydroxy-4'-methoxyflavone, kaempferide

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O

The exact mass of the compound Kaempferide is 300.0634 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407294. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavonols - Kaempferols - Supplementary Records. It belongs to the ontological category of trihydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

5 mg, 10 mg

Kaempferide (3,5,7-trihydroxy-4'-methoxyflavone) is an O-methylated flavonol widely utilized as a high-purity analytical reference standard and a specialized bioactive precursor [1]. Structurally derived from kaempferol via 4'-O-methylation, this specific functionalization fundamentally alters its physicochemical profile, enhancing its lipophilicity, membrane permeability, and metabolic stability [2]. In industrial and laboratory procurement, kaempferide is primarily sourced as a quantitative chromatographic marker for the standardization of botanical extracts—most notably Alpinia officinarum (Lesser Galangal) and propolis—and as a starting material for the semi-synthesis of advanced flavonoid derivatives that require a naturally protected 4'-hydroxyl site [1].

Research Fit

Flavonoid SAR probe with 4′-O-methylation; influences permeability and metabolic stability in reported studies
Cell-model endpoint review context across cervical and hepatic carcinoma lines
Functional glucose uptake assay context in skeletal muscle cells (L6 myotubes)
Antioxidant reactivity ranking context among kaempferol derivatives (DPPH, computational)

Substituting kaempferide with its unmethylated parent, kaempferol, or closely related in-class flavonoids like galangin, introduces critical failures in both analytical and pharmacokinetic workflows. In quality control chromatography, kaempferol and galangin possess vastly different retention times and polarity profiles, making them invalid as surrogate markers for Alpinia officinarum profiling [1]. Pharmacokinetically, the absence of the 4'-methoxy group in kaempferol exposes the molecule to rapid phase II metabolism (specifically 4'-O-glucuronidation), drastically reducing its half-life and oral bioavailability [2]. Consequently, assays or formulations relying on sustained systemic circulation, specific lipophilic partitioning, or precise chromatographic resolution will fail if kaempferide is substituted with its unmethylated counterparts.

Substitution Risk

Property dimension
Kaempferide
Kaempferol / structural analogs
Lipophilicity & metabolic stability
4′-O-methylation increases logP, reduces Phase II conjugation susceptibility
Kaempferol lacks 4′-O-methyl group; different membrane partitioning and stability profile may alter assay exposure
Cell-model endpoint response
Reported higher HeLa cytotoxicity relative to acacetin and dihydrokaempferide; functional glucose uptake activation
Acacetin, rhamnocitrin, or kaempferol may not reproduce the same endpoint response; direct substitution may shift result interpretation
Reactivity / antioxidant ranking
Ranked intermediate in computational and DPPH assays (between 8-prenylkaempferol and kaempferol/rhamnocitrin)
Using kaempferol or rhamnocitrin changes relative ranking; may not reflect 4′-O-methylated scaffold behavior in SAR studies

Extended Half-Life and Metabolic Stability

The 4'-O-methylation of kaempferide protects it from rapid phase II metabolic degradation. In vivo pharmacokinetic evaluations demonstrate that kaempferide achieves an oral half-life of 3.56 ± 1.06 hours, offering superior systemic circulation and bioavailability compared to unmethylated kaempferol, which is rapidly cleared via 4'-O-glucuronidation[1].

Evidence DimensionIn vivo oral half-life (t1/2)
Target Compound Data3.56 ± 1.06 hours (Kaempferide)
Comparator Or BaselineRapid clearance / low bioavailability (Kaempferol)
Quantified DifferenceSignificantly extended systemic circulation for the methylated derivative
ConditionsOral administration in rat models

Procurement for in vivo pharmacological modeling or oral formulation development must prioritize kaempferide to circumvent the rapid metabolic clearance that limits standard kaempferol.

HeLa cytotoxicity vs. analogs
Reported / Direct comparison
IC₅₀ 16 µM Acacetin 174 µM | Others >200 µM
Context-dependent response; 10.9-fold higher reported potency than acacetin in HeLa cells. Non-toxic to fibroblasts up to 100 µM in same assay.
MTT assay; co-isolated flavonoids tested in parallel; cell-model endpoint review context.

Chromatographic Resolution for Botanical QC

Kaempferide provides a distinct, non-overlapping chromatographic signature essential for botanical standardization. In standardized RP-HPLC-DAD assays of Alpinia officinarum extracts, kaempferide elutes at 36.84 minutes, clearly separating from galangin (34.80 minutes) and kaempferol (11.00 minutes) [1].

Evidence DimensionRP-HPLC Retention Time (tR)
Target Compound Data36.84 min (Kaempferide)
Comparator Or Baseline11.00 min (Kaempferol) / 34.80 min (Galangin)
Quantified Difference+25.84 min vs Kaempferol; +2.04 min vs Galangin
ConditionsRP-HPLC-DAD (C18 column, 0.05% phosphoric acid/acetonitrile mobile phase)

This distinct chromatographic resolution makes kaempferide an irreplaceable quantitative marker for the certification and batch-to-batch reproducibility of Alpinia officinarum extracts.

Glucose uptake vs. propolis polyphenols
Direct comparison
Only kaempferide increased functional glucose uptake; artepillin C and coumaric acid promoted GLUT4 translocation without uptake increase.
Functional distinction: GLUT4 translocation alone does not predict glucose uptake. Supports metabolic assay context.
L6 myotubes; 1 µg/mL propolis extract equivalent; reported endpoint interpretation.

Enhanced Lipophilicity & Membrane Permeability

The addition of the methoxy group significantly alters the partition coefficient of the molecule. Kaempferide exhibits a calculated LogP of 2.42 to 2.61, rendering it markedly more lipophilic than the highly hydroxylated kaempferol [1]. This translates to improved passive diffusion across lipid bilayers.

Evidence DimensionPartition Coefficient (LogP)
Target Compound Data2.42 - 2.61 (Kaempferide)
Comparator Or BaselineLower lipophilicity (Kaempferol)
Quantified DifferenceHigher lipophilicity driven by 4'-O-methylation
ConditionsStandard physicochemical predictive models (ALOGPS/ChemAxon)

Buyers developing lipophilic delivery systems or targeting intracellular mechanisms should select kaempferide for its superior membrane permeation and formulation compatibility.

Computational reactivity ranking
Context-dependent / Computational
#2 of 4 derivatives 8-prenylkaempferol > Kaempferide > Kaempferol > Rhamnocitrin
Intermediate reactivity in DFT-based ranking; supports relative ordering for SAR studies.
DFT B3LYP/6-31G gas phase; SET-PT mechanism; data to verify.
DPPH radical scavenging rank
Direct comparison
#4 of 5 compounds Hyperoside > Ascorbic acid > Rutin > Kaempferide > Vitexin
Moderate radical scavenging; O-methylation reduces potency relative to catechol flavonoids, yet retains sufficient signal for methylation-effect studies.
UV-Vis DPPH assay; assay context for antioxidant SAR.
In vivo HCC model endpoint
Reported / Model context
TGF-β1 −24.3% Vehicle 207.8 ± 22.9 → Kaempferide 157.3 ± 13.8 pg/mL
Reported TGF-β1 endpoint modulation in orthotopic N1S1 rat HCC model; caspase-9 increase noted.
25 mg/kg iv thrice weekly; model-response endpoint context, not a clinical outcome.
Solubility & stock preparation
Vendor data / Specification
DMSO: 60 mg/mL (199.82 mM) at 25°C
Ethanol: 13 mg/mL | Water: insoluble
High DMSO solubility supports in vitro assay preparation; solubility ratio informs solvent selection.
Lyophilized powder stable 36 months at −20°C; solution use within 1–3 months.

Botanical Extract Standardization

Kaempferide is essential as an absolute quantitative reference standard for the HPLC/UHPLC titration of Alpinia officinarum (Lesser Galangal) and propolis extracts. Its distinct retention time ensures accurate quantification without interference from co-occurring flavonoids like galangin or kaempferol.

Pharmacokinetic & Bioavailability Modeling

Due to its extended half-life, kaempferide is utilized as a benchmark compound in ADME studies to evaluate the impact of 4'-O-methylation on flavonoid metabolic stability, CYP2C9 clearance, and resistance to hepatic glucuronidation [1].

Flavonoid Semi-Synthesis

In synthetic chemistry, kaempferide is procured as a structurally biased precursor. Because the 4'-position is naturally protected by a methoxy group, it directs subsequent synthetic modifications (such as glycosylation or halogenation) exclusively to the 3, 5, or 7-hydroxyl positions, streamlining complex synthesis routes .

Application Fit Matrix

Application
Selection Property
Validation Focus
Cervical cancer cell-model studies
HeLa cell cytotoxicity context vs. structural analogs
Apoptosis pathway endpoint review; selectivity window in fibroblast co-culture models
Metabolic disease research (GLUT4/glucose uptake)
Functional glucose uptake assay context
PI3K/AMPK pathway endpoints in L6 myotubes; differentiation from other propolis polyphenols
Hepatocellular carcinoma model studies
In vivo model-response endpoint context
TGF-β1 and tumor volume endpoints in orthotopic N1S1 model; caspase-9 activation review
Flavonoid SAR / O-methylation studies
4′-O-methylation influence on reactivity and solubility
Computational ranking and DPPH assay interpretation among kaempferol derivatives

Physical Description

Solid

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

300.06338810 Da

Monoisotopic Mass

300.06338810 Da

Heavy Atom Count

22

Appearance

Solid powder

Melting Point

227 - 229 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

508XL61MPD

Other CAS

491-54-3

Metabolism Metabolites

Kaempferide has known human metabolites that include Kaempferol.

Wikipedia

Kaempferide

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]
1: Nguyen VS, Shi L, Luan FQ, Wang QA. Synthesis of kaempferide Mannich base derivatives and their antiproliferative activity on three human cancer cell lines. Acta Biochim Pol. 2015;62(3):547-52. doi: 10.18388/abp.2015_992. Epub 2015 Sep 8. PubMed PMID: 26345098.
2: Eerduna G, Wei D, Yu X, Qu S, Sui D. Kaempferide-7-O-(4"-O-acetylrhamnosyl)-3-O-rutinoside reduces myocardial infarction size after coronary artery ligation in rats. Pharmazie. 2013 Jun;68(6):453-8. PubMed PMID: 23875254.
3: Song P, Yao J, Ma HP, Ge BF, Chen KM, Guo XY, Lü X. [Comparison of effects of kaempferide and anhydroicaritin on biomineralization of cultured osteoblasts]. Yao Xue Xue Bao. 2012 Jul;47(7):890-6. Chinese. PubMed PMID: 22993853.
4: Zhao XZ, Li XW, Jin YR, Yu XF, Qu SC, Sui DY. Hypolipidemic effects of kaempferide-7-O-(4''-O-acetylrhamnosyl)-3-O-rutinoside in hyperlipidemic rats induced by a high-fat diet. Mol Med Rep. 2012 Mar;5(3):837-41. doi: 10.3892/mmr.2011.714. Epub 2011 Dec 15. PubMed PMID: 22179545.
5: Martineti V, Tognarini I, Azzari C, Carbonell Sala S, Clematis F, Dolci M, Lanzotti V, Tonelli F, Brandi ML, Curir P. Inhibition of in vitro growth and arrest in the G0/G1 phase of HCT8 line human colon cancer cells by kaempferide triglycoside from Dianthus caryophyllus. Phytother Res. 2010 Sep;24(9):1302-8. doi: 10.1002/ptr.3105. PubMed PMID: 20104502.
6: Lu L, Song FR, Tsao R, Jin YR, Liu ZQ, Liu SY. Studies on the homolytic and heterolytic cleavage of kaempferol and kaempferide glycosides using electrospray ionization tandem mass spectrometry. Rapid Commun Mass Spectrom. 2010 Jan;24(1):169-72. doi: 10.1002/rcm.4368. PubMed PMID: 19960496.
7: de Monbrison F, Maitrejean M, Latour C, Bugnazet F, Peyron F, Barron D, Picot S. In vitro antimalarial activity of flavonoid derivatives dehydrosilybin and 8-(1;1)-DMA-kaempferide. Acta Trop. 2006 Jan;97(1):102-7. Epub 2005 Oct 26. PubMed PMID: 16256062.
8: Otake Y, Walle T. Oxidation of the flavonoids galangin and kaempferide by human liver microsomes and CYP1A1, CYP1A2, and CYP2C9. Drug Metab Dispos. 2002 Feb;30(2):103-5. PubMed PMID: 11792676.
9: Curir P, Dolci M, Lanzotti V, Taglialatela-Scafati O. Kaempferide triglycoside: a possible factor of resistance of carnation (Dianthus caryophyllus) to Fusarium oxysporum f. sp. dianthi. Phytochemistry. 2001 Apr;56(7):717-21. PubMed PMID: 11314958.

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